(2S)-2-Hydroxy-2,3-dimethylbutanoic acid structural analysis
(2S)-2-Hydroxy-2,3-dimethylbutanoic acid structural analysis
An In-Depth Technical Guide to the Structural Analysis of (2S)-2-Hydroxy-2,3-dimethylbutanoic Acid
Introduction
(2S)-2-Hydroxy-2,3-dimethylbutanoic acid is a chiral α-hydroxy carboxylic acid with significant applications as a versatile building block in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its stereochemistry is of paramount importance, as the biological activity of chiral molecules is often dictated by the specific spatial arrangement of their constituent atoms.[2][3] The presence of a hydroxyl group and a carboxylic acid moiety on a stereogenic center makes this molecule a valuable synthon, but also presents unique challenges and opportunities for its structural elucidation.
This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structural and stereochemical characterization of (2S)-2-Hydroxy-2,3-dimethylbutanoic acid. It is intended for researchers, scientists, and drug development professionals who require a robust framework for analyzing this and similar chiral molecules. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Core Molecular Structure and Physicochemical Properties
A thorough analysis begins with an understanding of the fundamental properties of the molecule.
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Molecular Formula: C₆H₁₂O₃[4]
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Molecular Weight: 132.16 g/mol [4]
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IUPAC Name: (2S)-2-hydroxy-2,3-dimethylbutanoic acid[4]
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Key Functional Groups: Carboxylic acid, Tertiary alcohol
These basic characteristics inform the selection of appropriate analytical techniques. The presence of the carboxylic acid and hydroxyl groups suggests susceptibility to hydrogen bonding, which will influence its chromatographic behavior and crystal packing. The tertiary nature of the alcohol has implications for its reactivity and potential side reactions during derivatization.
Table 1: Physicochemical Properties of 2-Hydroxy-2,3-dimethylbutanoic Acid
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | PubChem[4] |
| Molecular Weight | 132.16 g/mol | PubChem[4] |
| CAS Number | 3639-20-1 | ChemScene[5] |
| Topological Polar Surface Area | 57.53 Ų | ChemScene[5] |
| Hydrogen Bond Donors | 2 | ChemScene[5] |
| Hydrogen Bond Acceptors | 3 | Lipid Maps[6] |
| Rotatable Bonds | 2 | Lipid Maps[6] |
Integrated Workflow for Structural Elucidation
A multi-technique approach is essential for unambiguous structural confirmation. The following workflow illustrates a logical progression from initial confirmation of connectivity to the definitive assignment of absolute stereochemistry.
Caption: Integrated workflow for the structural and stereochemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone technique for determining the carbon-hydrogen framework of the molecule.
Expertise & Rationale
For a molecule of this size, 1D NMR (¹H and ¹³C) is sufficient to identify all unique proton and carbon environments. 2D NMR experiments, such as COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to definitively establish connectivity. The choice of a deuterated solvent like Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) is critical; CDCl₃ is often preferred for initial analysis of organic acids, while CD₃OD can be useful for exchanging and identifying the labile -OH and -COOH protons.[7]
Predicted NMR Data
Based on the structure and data from analogous compounds, the following spectral data can be anticipated.
Table 2: Predicted ¹H NMR Chemical Shifts (Referenced to TMS)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling |
| -CH ₃ (on C2) | ~1.3 - 1.5 | s | 3H | N/A |
| -CH (CH₃)₂ (on C3) | ~2.0 - 2.3 | sept | 1H | J ≈ 6.8 Hz |
| -CH(C H₃)₂ (on C3) | ~0.9 - 1.1 | d | 6H | J ≈ 6.8 Hz |
| -OH | Variable | br s | 1H | N/A |
| -COOH | Variable | br s | 1H | N/A |
Table 3: Predicted ¹³C NMR Chemical Shifts (Referenced to TMS)
| Assignment | Predicted δ (ppm) |
| C =O | ~175 - 180 |
| C -OH (C2) | ~75 - 80 |
| C H(CH₃)₂ (C3) | ~35 - 40 |
| -C H₃ (on C2) | ~20 - 25 |
| -CH(C H₃)₂ (on C3) | ~15 - 20 |
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[7]
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Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[8]
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¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is a longer experiment, so an appropriate number of scans and relaxation delay should be used to ensure quantitative accuracy if needed.
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2D NMR (Optional but Recommended):
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COSY: To confirm the coupling between the methine proton at C3 and the two methyl groups attached to it.
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HSQC: To correlate each proton signal with its directly attached carbon.
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Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and pick peaks for all spectra.
Mass Spectrometry (MS)
MS provides crucial information on the molecular weight and fragmentation pattern, which corroborates the proposed structure.
Expertise & Rationale
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding a prominent [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode, confirming the molecular weight.[9] Electron Ionization (EI) is a higher-energy technique that induces more fragmentation, providing structural clues. For α-hydroxy acids, characteristic fragmentation includes the loss of water (H₂O), formic acid (HCOOH), and cleavage adjacent to the carbonyl group.[10][11] A key fragmentation pathway for α-hydroxy carboxylic acids involves the formation of the hydroxycarbonyl anion at m/z 45.[11]
Predicted Fragmentation Pattern (EI-MS)
Sources
- 1. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,3-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-2,3-dimethylbutanoic acid | C6H12O3 | CID 12660978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. np-mrd.org [np-mrd.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. epfl.ch [epfl.ch]
- 9. (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid | 21641-92-9 [chemicalbook.com]
- 10. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 11. Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions - PubMed [pubmed.ncbi.nlm.nih.gov]
